molecular formula C11H8O4 B1281720 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 67214-11-3

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B1281720
CAS RN: 67214-11-3
M. Wt: 204.18 g/mol
InChI Key: AMRJCTATLOBKQV-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a derivative of chromene, a class of organic compounds with notable biological activities. Chromenes are recognized for their diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects. The compound of interest, although not directly synthesized or studied in the provided papers, is structurally related to the synthesized chromene derivatives that have been explored for their potential health benefits.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-hydroxy-4-oxo-4H-chromene and its N-alkyl amides derivatives was achieved through a series of reactions, starting from commercially available compounds . Similarly, the synthesis of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide was performed using (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and hydrazine hydrate as starting materials . These methods could potentially be adapted for the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed using spectroscopic methods such as NMR and sometimes by X-ray crystallography . For example, the molecular structure of the methyl ester of a selenophene-containing chromene derivative was confirmed by X-ray crystallography . The molecular structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was also determined, revealing an anti-rotamer conformation about the C-N bond . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized chromene derivatives.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, leading to a wide array of products with different biological activities. For example, the key intermediate (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide was used to synthesize Schiff's bases, hydrazides, and other compounds through cyclo-condensation and other reactions . These reactions demonstrate the chemical versatility of chromene derivatives and their potential for generating novel compounds with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While the provided papers do not directly discuss the properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, they do provide insights into the properties of related compounds. For instance, the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid was optimized, which is important for the efficient production of such compounds . The synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid were also described, including the molecular structure of its precursor . These studies suggest that similar approaches could be used to investigate the properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis and reactions of similar chromene derivatives, like 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, have been explored, with the molecular structures of precursors determined by NMR spectroscopy and X-ray crystallography (Barili et al., 2001).
  • Molecular Structure and Conformation : Studies on chromane derivatives, including 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester, reveal insights into their molecular and conformational structures via spectroscopic methods and X-ray analysis (Ciolkowski et al., 2009).

Fluorescence and Photophysical Properties

  • Fluorescence Characteristics : Certain benzo[c]chromene-carboxylic acids, closely related to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, demonstrate significant fluorescence in both solution and solid states. Their fluorescence emission varies due to molecular recognition influenced by their molecular structure (Shi et al., 2017).

Intermediates in Bioactive Compound Synthesis

  • Role as an Intermediate : 4-Oxo-4H-chromene-3-carboxylic acid, a related compound, serves as an important intermediate in synthesizing various biologically active compounds. Its rapid synthetic method has been established, optimizing the production process (Zhu et al., 2014).
  • Marine Drug Synthesis : Derivatives of 4H-Chromene-2-carboxylic acid have been synthesized for structural-activity relationship studies of antitumor antibiotics, showing the potential in marine drug development (Li et al., 2013).

Pharmaceutical Applications

  • G Protein-Coupled Receptor Study : Bromo-substituted chromene-carboxylic acids have been used to study GPR35, a G protein-coupled receptor, revealing their potential in pharmaceutical research (Thimm et al., 2013).

Material Science and Non-Linear Optical Properties

  • Polyelectrolyte and Photoactive Material Synthesis : Derivatives of 2H-Chromene have been synthesized for creating photoactive polyelectrolytes, indicating their use in smart material design (Wondraczek et al., 2012).
  • Non-Linear Optical (NLO) Properties : Novel chromene derivatives have been synthesized and analyzed for their NLO properties, showcasing potential applications in optoelectronics (Arif et al., 2022).

Future Directions

The development of chromone-based multitarget ligands is a hot drug discovery issue . The optimization of the synthetic route of chromone-2-carboxylic acids is seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .

properties

IUPAC Name

7-methyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRJCTATLOBKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513092
Record name 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

CAS RN

67214-11-3
Record name 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67214-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Kim, JH Kwak, YS Kim, JK Jung, HS Lee - Yakhak Hoeji, 2011 - koreascience.kr
… -5-methylphenyl)ethanone(6)과 diethyl oxalate 의 축합 반응을 통해 6-methyl-4-oxo-4H-chromene-2-carboxylic acid ethyl ester(7), 7-methyl-4-oxo-4H-chromene-2-carboxylic acid ethyl …
Number of citations: 2 koreascience.kr

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